5-Chloro-2,3-dimethoxyisonicotinaldehyde
Overview
Description
5-Chloro-2,3-dimethoxyisonicotinaldehyde is a synthetic compound with the empirical formula C8H8ClNO3 . It has a molecular weight of 201.61 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-dimethoxyisonicotinaldehyde can be represented by the SMILES stringCOc1ncc(Cl)c(C=O)c1OC
.
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research into the structural properties of related compounds, such as 2,3-dimethoxybenzaldehyde isonicotinoylhydrazone, has revealed insights into how hydrogen bonds contribute to forming supramolecular structures. These structures are significant for understanding molecular assembly and designing novel materials with specific properties. The study of 2,3-dimethoxybenzaldehyde isonicotinoylhydrazone chloroform monosolvate demonstrated how N-H...N and C-H...N hydrogen bonds form chains, a fundamental aspect of molecular architecture that could be relevant to derivatives of 5-Chloro-2,3-dimethoxyisonicotinaldehyde (Peralta et al., 2007).
Electrophilic Substitution Reactions
A study on the oxidation of benzyl alcohol derivatives, including dimethoxybenzyl alcohols, highlighted the impact of Sc(3+)-coupled electron transfer, which significantly enhances the rate of oxidation. This mechanistic insight into electron transfer reactions could be extrapolated to the chemical behavior of 5-Chloro-2,3-dimethoxyisonicotinaldehyde, especially in understanding its reactivity and potential applications in synthetic chemistry (Morimoto et al., 2012).
Nonlinear Optical (NLO) Properties
Research into derivatives of dimethoxybenzaldehyde, such as bromo-substituted compounds, has provided valuable data on their structural and electronic properties, including linear and nonlinear optical responses. These studies indicate that bromine substitution can enhance the NLO properties of dimethoxybenzaldehydes, suggesting potential applications of 5-Chloro-2,3-dimethoxyisonicotinaldehyde in optical technologies (Aguiar et al., 2022).
Metal Complex Formation
The synthesis and optical studies of metal complexes with dimethoxy benzaldehyde hydrazone derivatives underline the potential of these compounds in forming complexes that exhibit unique optical properties. This research avenue could be extended to 5-Chloro-2,3-dimethoxyisonicotinaldehyde to explore its ability to form complexes with various metals, potentially leading to materials with novel optical and electronic properties (Mekkey et al., 2020).
Synthesis of Novel Heterocyclic Systems
Utilizing similar compounds as intermediates for synthesizing a variety of heterocyclic systems linked to furo[3,2-g]chromene moieties has demonstrated significant antimicrobial and anticancer activity. This approach suggests that 5-Chloro-2,3-dimethoxyisonicotinaldehyde could serve as a precursor in synthesizing novel compounds with potential biological activities (Ibrahim et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2,3-dimethoxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-5(4-11)6(9)3-10-8(7)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVRFQLEURGEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dimethoxyisonicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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